molecular formula C5H12ClNO2 B1459768 4-Methoxyoxolan-3-amine hydrochloride CAS No. 1955561-02-0

4-Methoxyoxolan-3-amine hydrochloride

Cat. No.: B1459768
CAS No.: 1955561-02-0
M. Wt: 153.61 g/mol
InChI Key: KDANNXAXAYGSFR-UHFFFAOYSA-N
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Description

4-Methoxyoxolan-3-amine hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

4-methoxyoxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-7-5-3-8-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDANNXAXAYGSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methoxyoxolan-3-amine hydrochloride typically involves the reaction of 4-methoxytetrahydrofuran with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-Methoxyoxolan-3-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

4-Methoxyoxolan-3-amine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methoxyoxolan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

4-Methoxyoxolan-3-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical properties and its ability to undergo various chemical reactions, making it a valuable compound in scientific research and industrial applications.

Biological Activity

4-Methoxyoxolan-3-amine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a methoxy group and an amine group attached to a tetrahydrofuran ring. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including oxidation, reduction, and substitution:

  • Oxidation : The compound can be oxidized to form oxides using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : It can be reduced to form amines using reducing agents such as lithium aluminum hydride.
  • Substitution : The methoxy group can be substituted with other functional groups through reactions with halogens or acids under acidic or basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound acts as a ligand, modulating the activity of these targets and influencing various biological pathways. Research indicates that it may play a role in:

  • Enzyme modulation : Interactions with enzymes can alter metabolic pathways, potentially leading to therapeutic effects.
  • Receptor binding : The compound may bind to receptors involved in signaling pathways, affecting cellular responses.

Biological Activity

Initial studies suggest that this compound exhibits several biological activities:

  • Antitumor Activity : Research indicates that it may influence tumor growth dynamics, particularly in hypoxic tumor environments where it could enhance the efficacy of radiotherapy and chemotherapy .
  • Neuroprotective Effects : Some studies have suggested potential neuroprotective properties, which may be explored for treating neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary findings indicate that this compound might exhibit antimicrobial activity against certain pathogens .

Case Studies

Several case studies have been documented regarding the biological effects of this compound:

  • Study on Tumor Hypoxia : A study demonstrated that the compound could modulate the hypoxic response in tumor cells, potentially improving treatment outcomes in hypoxic tumors .
Study FocusFindings
Tumor HypoxiaEnhanced efficacy of radiotherapy in hypoxic conditions
NeuroprotectionPotential protective effects against neuronal damage
Antimicrobial ActivityInhibition of growth in specific bacterial strains

Research Applications

The compound has diverse applications across various fields:

  • Medicinal Chemistry : As a building block for synthesizing more complex biologically active molecules.
  • Pharmacology : Investigated for its therapeutic implications in treating diseases related to enzyme dysfunction and receptor signaling.
  • Industrial Chemistry : Utilized in the production of specialty chemicals due to its reactive functionalities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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